2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(4-NITROPHENYL)ACETAMIDE
Overview
Description
2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(4-NITROPHENYL)ACETAMIDE is a synthetic organic compound that features a tetrazole ring and a nitrophenyl group. Compounds containing tetrazole rings are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(4-NITROPHENYL)ACETAMIDE typically involves the formation of the tetrazole ring followed by the introduction of the nitrophenyl group. Common synthetic routes may include:
Cyclization Reactions: Formation of the tetrazole ring from precursors such as nitriles or hydrazines under acidic or basic conditions.
Nitration Reactions: Introduction of the nitro group to the phenyl ring using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(4-NITROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(4-NITROPHENYL)ACETAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The tetrazole ring could mimic certain biological functionalities, leading to specific interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-PHENYLACETAMIDE: Lacks the nitro group, which may result in different chemical reactivity and applications.
2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(4-METHOXYPHENYL)ACETAMIDE: Contains a methoxy group instead of a nitro group, potentially altering its electronic properties and reactivity.
Properties
IUPAC Name |
2-(5-aminotetrazol-1-yl)-N-(4-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N7O3/c10-9-12-13-14-15(9)5-8(17)11-6-1-3-7(4-2-6)16(18)19/h1-4H,5H2,(H,11,17)(H2,10,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKRSFZZRFVRFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C(=NN=N2)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N7O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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